molecular formula C11H9NO B1346518 2-Cyanophenyl cyclopropyl ketone CAS No. 898789-83-8

2-Cyanophenyl cyclopropyl ketone

Cat. No.: B1346518
CAS No.: 898789-83-8
M. Wt: 171.19 g/mol
InChI Key: TYLDFVOOALMOFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-Cyanophenyl cyclopropyl ketone involves the ring-opening cyanation of cyclopropyl ketones. This process utilizes visible-light-induced triple catalysis, merging photoredox catalysis with Lewis acid catalysis and copper catalysis. This method enables the selective cleavage of carbon–carbon bonds and the coupling of the generated radical with a cyanide anion .

Another method involves the use of SmI2 as a catalyst in combination with substoichiometric amounts of Sm0. This approach is particularly effective for engaging relatively unreactive substrates like alkyl cyclopropyl ketones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, given the appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Cyanophenyl cyclopropyl ketone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ketone group into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-Cyanophenyl cyclopropyl ketone has several applications in scientific research and industry:

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl ketone: A simpler analog without the cyanophenyl group.

    Phenyl cyclopropyl ketone: Similar structure but lacks the cyano group.

    2-Cyanophenyl methyl ketone: Similar but with a methyl group instead of a cyclopropyl group.

Uniqueness

2-Cyanophenyl cyclopropyl ketone is unique due to its combination of a cyclopropyl group and a cyanophenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-(cyclopropanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLDFVOOALMOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642487
Record name 2-(Cyclopropanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-83-8
Record name 2-(Cyclopropylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopropanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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